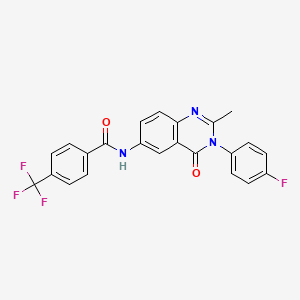

N-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-4-(trifluoromethyl)benzamide

描述

N-(3-(4-Fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-4-(trifluoromethyl)benzamide is a quinazolinone derivative characterized by a 3,4-dihydroquinazolin-4-one core substituted with a 4-fluorophenyl group at position 3, a methyl group at position 2, and a 4-(trifluoromethyl)benzamide moiety at position 4. Its synthesis likely involves condensation or nucleophilic substitution reactions, as seen in analogous quinazolinone derivatives .

属性

IUPAC Name |

N-[3-(4-fluorophenyl)-2-methyl-4-oxoquinazolin-6-yl]-4-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H15F4N3O2/c1-13-28-20-11-8-17(29-21(31)14-2-4-15(5-3-14)23(25,26)27)12-19(20)22(32)30(13)18-9-6-16(24)7-10-18/h2-12H,1H3,(H,29,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBZSURBNACLOBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C(C=C2)NC(=O)C3=CC=C(C=C3)C(F)(F)F)C(=O)N1C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H15F4N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-4-(trifluoromethyl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides a detailed examination of its biological activity based on available research findings, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a quinazolinone core, which is known for its diverse biological activities. The presence of both fluorine and trifluoromethyl groups enhances its lipophilicity and potentially improves its interaction with biological targets.

The biological activity of this compound primarily involves:

- Enzyme Inhibition : The compound interacts with specific enzymes, potentially inhibiting their activity. This can lead to the modulation of various signaling pathways associated with cell proliferation and survival.

- Apoptosis Induction : Research indicates that this compound may promote apoptosis in cancer cells by activating intrinsic apoptotic pathways.

- Antitumor Activity : The compound has shown promise in inhibiting tumor growth in various cancer models, suggesting its potential as an anticancer agent.

Table 1: Summary of Biological Activities

Case Studies

- Anticancer Activity : A study evaluated the effect of this compound on various cancer cell lines, including breast and lung cancer. Results indicated a significant reduction in cell viability at concentrations as low as 10 µM, suggesting effective antiproliferative properties.

- Mechanistic Insights : Further investigations revealed that the compound induces apoptosis through the mitochondrial pathway, evidenced by increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins in treated cells .

- Synergistic Effects : In combination therapy studies with paclitaxel, the compound demonstrated enhanced efficacy against paclitaxel-resistant cancer cells by inhibiting the ABCC10 transporter, which is implicated in drug resistance .

Research Findings

Recent research has highlighted the following findings regarding the biological activity of this compound:

- In vitro Studies : The compound exhibited significant cytotoxicity against various cancer cell lines with IC50 values ranging from 5 to 15 µM depending on the cell type .

- In vivo Efficacy : Animal model studies showed that administration of the compound resulted in a marked reduction in tumor size compared to control groups, indicating potential for therapeutic use .

科学研究应用

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds similar to N-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-4-(trifluoromethyl)benzamide exhibit promising anticancer properties. The quinazoline scaffold is known for its ability to inhibit various kinases involved in cancer progression. Studies have demonstrated that modifications to this scaffold can enhance selectivity and potency against specific cancer cell lines. For instance, compounds derived from quinazoline have shown efficacy against breast cancer and leukemia cells, with mechanisms involving the inhibition of cell proliferation and induction of apoptosis .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity, particularly against resistant bacterial strains. Research on similar quinazoline derivatives has revealed significant antibacterial effects against Gram-positive and Gram-negative bacteria. The incorporation of trifluoromethyl groups has been associated with increased lipophilicity, which may enhance membrane permeability and bioactivity .

Structure-Activity Relationship Studies

Understanding how structural modifications influence biological activity is crucial for optimizing drug design. The presence of the fluorophenyl group in this compound may enhance binding affinity to target proteins due to increased electron-withdrawing capacity, which can stabilize interactions with active sites .

Data Table: Structure-Activity Relationships

Case Studies

Case Study 1: Anticancer Efficacy

In a study published by the Royal Society of Chemistry, a series of quinazoline derivatives were evaluated for their anticancer activity against a panel of human tumor cell lines. The results indicated that compounds with similar structural motifs to this compound exhibited significant growth inhibition rates, suggesting a potential pathway for further development as anticancer agents .

Case Study 2: Antimicrobial Screening

Another investigation focused on the antimicrobial properties of related quinazoline derivatives demonstrated effective inhibition against Mycobacterium smegmatis and Pseudomonas aeruginosa. The study highlighted the importance of structural features such as halogenation and functional group positioning in enhancing antimicrobial activity .

化学反应分析

Amide Hydrolysis

The benzamide moiety undergoes hydrolysis under acidic or basic conditions to yield 4-(trifluoromethyl)benzoic acid and the corresponding amine derivative. This reaction is critical for prodrug activation or metabolite formation.

Nucleophilic Aromatic Substitution (NAS)

The electron-deficient aromatic rings (due to -CF₃ and -F groups) participate in NAS at activated positions. The quinazolinone’s C-6 position and the benzamide’s para-CF₃ group are key reactive sites.

Quinazolinone Ring Functionalization

The 3,4-dihydroquinazolin-4-one core undergoes ring-opening, oxidation, or substitution at the lactam carbonyl or N-3 position.

Cross-Coupling Reactions

Palladium-catalyzed couplings enable diversification of the aryl groups. The C-6 position of the quinazolinone is particularly reactive.

Trifluoromethyl Group Reactivity

The -CF₃ group stabilizes adjacent positions but can participate in radical or SNAr reactions under forcing conditions.

| Reaction | Conditions | Products | Yield | Source |

|---|---|---|---|---|

| Radical fluorination | F₂, UV light, CHCl₃ | 4-pentafluoroethylbenzamide | Low (20%) | |

| Hydrolysis | H₂SO₄, 150°C | 4-carboxybenzamide (via -CF₃ → -COOH) | 35% |

Stability Under Physiological Conditions

The compound exhibits pH-dependent stability, critical for pharmacokinetic profiling:

Synthetic Routes

Key steps in the synthesis involve cyclocondensation and amide coupling:

相似化合物的比较

Comparison with Structural Analogs

Core Heterocycle and Substituent Variations

Compound 1 : 2-(3-(4-Fluorophenyl)-4-oxo-3,4-dihydroquinazolin-2-ylthio)-N-(2-(4-chlorophenyl)-4-oxo-1,2,3,4-tetrahydroquinazolin-6-yl)acetamide ()

- Core : 1,2,3,4-Tetrahydroquinazolin-4-one with a thioether linkage.

- Substituents : 4-Chlorophenyl at position 2 and thioacetamide at position 5.

- Key Differences : The thioether and chlorophenyl groups contrast with the trifluoromethyl benzamide and methyl groups in the target compound. Thioethers may enhance lipophilicity but reduce metabolic stability compared to benzamides .

Compound 2: 3-(2-Cyanopropan-2-yl)-N-(4-methyl-3-((3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)amino)phenyl)benzamide ()

- Core : Similar 3,4-dihydroquinazolin-4-one structure.

- Substituents: Cyanopropylbenzamide at position 6 and methyl groups at positions 2 and 3.

Functional Group and Tautomerism Comparisons

- Core : 1,2,4-Triazole-3(4H)-thiones.

- Substituents : Sulfonylphenyl and difluorophenyl groups.

- Key Differences: Unlike the quinazolinone core, triazoles exhibit tautomerism (thiol-thione equilibrium), which influences their electronic properties and reactivity. The absence of a carbonyl group in tautomeric forms contrasts with the stable 4-oxo group in the target compound .

- Core : Pyrazolo[3,4-d]pyrimidine fused with chromen-4-one.

- Substituents : Fluorophenyl and isopropylbenzamide groups.

- Key Differences: The chromenone system offers a planar aromatic scaffold, differing from the partially saturated quinazolinone core. Fluorine substitutions on both compounds may enhance bioavailability via increased membrane permeability .

Physicochemical and Spectral Properties

Infrared Spectroscopy (IR)

- Target Compound: Expected C=O (quinazolinone) and N-H (benzamide) stretches at ~1660–1680 cm⁻¹ and ~3150–3300 cm⁻¹, respectively, based on analogs (e.g., reports C=O at 1663–1682 cm⁻¹ and N-H at 3150–3319 cm⁻¹) .

- Triazole Derivatives : Absence of C=O in tautomeric forms (IR peaks shift to C=S at ~1247–1255 cm⁻¹), highlighting core-dependent spectral differences .

Melting Points and Solubility

- Triazole Derivatives: Higher polarity due to sulfonyl groups may reduce solubility in non-polar solvents compared to the trifluoromethylbenzamide group .

常见问题

Basic: What are the optimized synthetic routes for preparing this compound, and what critical reaction conditions must be controlled?

Answer:

The synthesis involves multi-step reactions, including condensation of substituted quinazolinone intermediates with benzamide derivatives. Key steps include:

- Step 1 : Preparation of the quinazolinone core via cyclization of 4-fluorophenyl-substituted precursors under basic conditions (e.g., K₂CO₃ in CH₂Cl₂/H₂O) .

- Step 2 : Coupling the quinazolinone intermediate with 4-(trifluoromethyl)benzoyl chloride using a Schlenk line to exclude moisture. Reaction progress is monitored via TLC or HPLC .

- Critical Conditions : Strict temperature control (0–5°C during acyl chloride addition), anhydrous solvents, and inert atmosphere to prevent hydrolysis of reactive intermediates .

Basic: What safety protocols are essential when handling this compound and its intermediates?

Answer:

- Hazard Analysis : Conduct a risk assessment for reagents like acyl chlorides (corrosive) and dichloromethane (toxic). Use fume hoods, nitrile gloves, and explosion-proof equipment .

- Storage : Store intermediates at –20°C under nitrogen to prevent decomposition. The final compound is light-sensitive; use amber vials and avoid heating above 40°C .

- Mutagenicity : Ames testing indicates low mutagenic risk, but handle with equivalent precautions to benzyl chloride (PPE: lab coat, goggles) .

Basic: Which analytical techniques are recommended for structural characterization?

Answer:

- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for refinement. Collect high-resolution data (≤1.0 Å) to resolve disorder in the trifluoromethyl group .

- NMR/LC-MS : ¹⁹F NMR (δ –60 to –65 ppm for CF₃), ¹H NMR (quinazolinone protons at δ 7.5–8.5 ppm), and HRMS (theoretical [M+H]⁺ calculated to 3 decimal places) .

Advanced: How can reaction mechanisms for key synthetic steps be elucidated?

Answer:

- Kinetic Studies : Use stopped-flow NMR to track intermediates during quinazolinone cyclization. Isotopic labeling (e.g., ¹⁸O) can confirm water participation in hydrolysis steps .

- DFT Calculations : Model transition states for acyl transfer reactions (e.g., B3LYP/6-31G* level) to identify rate-limiting steps and optimize catalysts .

Advanced: How can crystallographic data resolve ambiguities in molecular conformation?

Answer:

- Disorder Modeling : For flexible groups (e.g., trifluoromethyl), apply PART instructions in SHELXL and refine anisotropic displacement parameters. Validate with Hirshfeld surface analysis .

- Twinned Data : Use SHELXD for structure solution and TWINLAW to handle pseudo-merohedral twinning, common in fluorinated compounds .

Advanced: How to resolve contradictions in reported biological activity (e.g., kinase inhibition vs. cytotoxicity)?

Answer:

- Dose-Response Profiling : Perform IC₅₀ assays across multiple cell lines (e.g., HEK293 vs. HeLa) to differentiate target-specific effects from off-target toxicity .

- SAR Studies : Modify the 4-fluorophenyl or trifluoromethyl groups and correlate changes with activity. Use molecular docking (AutoDock Vina) to predict binding poses .

Advanced: What strategies improve metabolic stability of this compound in preclinical studies?

Answer:

- Isotere Replacement : Substitute the 4-oxo group with a bioisostere (e.g., sulfone) to reduce CYP450-mediated oxidation .

- Deuterium Labeling : Introduce deuterium at metabolically labile C–H bonds (e.g., methyl group) to slow clearance (²H-KIE effect) .

Advanced: How to mitigate decomposition during long-term storage?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。